An In-depth Technical Guide to the Chemical Properties of 1α,25-Dihydroxyvitamin D2-D6
An In-depth Technical Guide to the Chemical Properties of 1α,25-Dihydroxyvitamin D2-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1α,25-Dihydroxyvitamin D2-D6 (1α,25-dihydroxy VD2-D6). It includes detailed information on its structure, physicochemical characteristics, and its primary application as an internal standard in analytical chemistry. Furthermore, this guide outlines the fundamental signaling pathway through which its non-deuterated counterpart, 1α,25-dihydroxyvitamin D2, exerts its biological effects, and provides illustrative experimental workflows for its quantification.
Core Chemical Properties
1α,25-Dihydroxyvitamin D2-D6 is a deuterated analog of 1α,25-dihydroxyvitamin D2, the biologically active form of vitamin D2. The inclusion of six deuterium atoms provides a distinct mass signature, making it an invaluable tool for isotope dilution mass spectrometry.
Table 1: General Chemical Properties of 1α,25-Dihydroxyvitamin D2-D6
| Property | Value | Reference(s) |
| Chemical Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | [1] |
| Molecular Formula | C₂₈H₃₈D₆O₃ | [2] |
| Molecular Weight | 434.68 g/mol | [2] |
| CAS Number | 216244-04-1 | [1] |
| Appearance | White to off-white solid | [2] |
| Primary Use | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | [2] |
Table 2: Physicochemical Properties of 1α,25-Dihydroxyvitamin D2-D6
| Property | Value | Notes |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Soluble in DMSO. Slightly soluble in methanol, ethanol, ethyl acetate, and tetrahydrofuran. | Solubility is expected to be similar to its non-deuterated analog, 1α,25-dihydroxyvitamin D3.[3] |
| Storage Conditions | Store at -20°C, desiccated. | [4] |
Synthesis and Spectral Data
Unfortunately, specific NMR and mass spectra for 1α,25-dihydroxy VD2-D6 are not publicly available. However, chemical suppliers confirm the structure and purity of the compound using these techniques. For reference, the characteristic chemical shifts in ¹H NMR for the non-deuterated 1α,25-dihydroxyvitamin D2 would be used to confirm the successful synthesis and deuteration at the specified positions.
Biological Activity and Signaling Pathway
The biological activity of 1α,25-dihydroxy VD2-D6 is considered to be identical to that of its non-deuterated counterpart, 1α,25-dihydroxyvitamin D2. The substitution of hydrogen with deuterium atoms does not typically alter the biological function of a molecule in this context. 1α,25-dihydroxyvitamin D2 exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This binding initiates a cascade of events leading to the regulation of gene expression.
The binding of 1α,25-dihydroxyvitamin D2 to VDR leads to a conformational change in the receptor, which then forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, bone metabolism, and immune function.
Experimental Protocols: Quantification by LC-MS/MS
1α,25-Dihydroxy VD2-D6 is primarily used as an internal standard for the accurate quantification of 1α,25-dihydroxyvitamin D2 in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow for such an analysis is outlined below.
Sample Preparation:
A common and effective method for sample preparation involves immunoextraction.
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Protein Precipitation: Plasma or serum samples are first treated with a protein precipitating agent, such as zinc sulfate and methanol, to remove the bulk of proteins.
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Immunoextraction: The supernatant is then incubated with a solid-phase antibody specific for 1,25-dihydroxyvitamin D. This step selectively captures both the analyte and the deuterated internal standard.
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Washing: The solid phase is washed to remove non-specifically bound interfering substances.
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Elution: The captured analytes are eluted from the antibody.
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Derivatization: To enhance ionization efficiency and sensitivity, the eluted sample is often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
LC-MS/MS Analysis:
The derivatized sample is then injected into an LC-MS/MS system.
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Liquid Chromatography (LC): A reversed-phase column (e.g., C18) is typically used to chromatographically separate 1α,25-dihydroxyvitamin D2 from other matrix components.
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Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both the analyte (1α,25-dihydroxyvitamin D2) and the internal standard (1α,25-dihydroxy VD2-D6).
The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of 1α,25-dihydroxyvitamin D2 in the original sample, correcting for any losses during sample preparation and variations in instrument response.
Conclusion
1α,25-Dihydroxyvitamin D2-D6 is a critical tool for researchers and clinicians in the accurate quantification of the active form of vitamin D2. Its chemical and physical properties are nearly identical to its non-deuterated analog, ensuring it behaves similarly during analytical procedures while being distinguishable by mass spectrometry. Understanding its properties and the context of its use within established analytical workflows is essential for obtaining reliable and reproducible results in vitamin D research and diagnostics. Further research to publicly document specific physical constants and spectral data would be beneficial to the scientific community.
